molecular formula C17H14F3N3O3 B2770325 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-92-0

2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2770325
CAS No.: 937605-92-0
M. Wt: 365.312
InChI Key: AZLGQIQDIHBSLI-UHFFFAOYSA-N
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Description

2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid
  • [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]butyric acid

Uniqueness

The uniqueness of 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c1-9-15-12(17(18,19)20)7-13(10-4-3-5-11(6-10)26-2)21-16(15)23(22-9)8-14(24)25/h3-7H,8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLGQIQDIHBSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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